molecular formula C27H36O8 B080296 Alloglaucotoxigenin, 3,15-diacetate CAS No. 14155-64-7

Alloglaucotoxigenin, 3,15-diacetate

Cat. No. B080296
CAS RN: 14155-64-7
M. Wt: 488.6 g/mol
InChI Key: FRHFSDRZEDYXNN-LFBBTVOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloglaucotoxigenin, 3,15-diacetate, also known as AGD, is a natural product that is found in the roots of the Chinese herb Glaucium flavum. It has been used in traditional Chinese medicine for its analgesic and anti-inflammatory properties. In recent years, AGD has gained attention in the scientific community due to its potential as a drug candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Alloglaucotoxigenin, 3,15-diacetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory cytokines. Alloglaucotoxigenin, 3,15-diacetate has also been shown to modulate the activity of ion channels, which play a critical role in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Alloglaucotoxigenin, 3,15-diacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Alloglaucotoxigenin, 3,15-diacetate has also been shown to reduce pain by inhibiting the activity of ion channels that are involved in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its natural origin. Alloglaucotoxigenin, 3,15-diacetate is derived from a plant source and is therefore considered to be a more environmentally friendly alternative to synthetic compounds. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have relatively low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its limited availability. Alloglaucotoxigenin, 3,15-diacetate is found in relatively low concentrations in Glaucium flavum roots, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on Alloglaucotoxigenin, 3,15-diacetate. One area of research is the development of new synthesis methods that can produce Alloglaucotoxigenin, 3,15-diacetate in larger quantities. Another area of research is the investigation of the potential use of Alloglaucotoxigenin, 3,15-diacetate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Alloglaucotoxigenin, 3,15-diacetate and to identify potential drug targets.

Synthesis Methods

Alloglaucotoxigenin, 3,15-diacetate can be synthesized through a multi-step process that involves the extraction of Glaucium flavum roots, followed by purification and chemical modification. The first step involves the extraction of the plant material using a solvent such as ethanol. The extract is then purified using techniques such as column chromatography and recrystallization. The purified extract is then subjected to chemical modification to obtain Alloglaucotoxigenin, 3,15-diacetate. One of the most common methods for synthesizing Alloglaucotoxigenin, 3,15-diacetate is through acetylation of glaucotoxin, which is a precursor compound found in Glaucium flavum roots.

Scientific Research Applications

Alloglaucotoxigenin, 3,15-diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Alloglaucotoxigenin, 3,15-diacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

14155-64-7

Product Name

Alloglaucotoxigenin, 3,15-diacetate

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1

InChI Key

FRHFSDRZEDYXNN-LFBBTVOLSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O

Origin of Product

United States

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